4-(2,6-Dichlorobenzylidene)imidazolidine
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Overview
Description
4-(2,6-Dichlorobenzylidene)imidazolidine is a heterocyclic compound that features an imidazolidine ring substituted with a 2,6-dichlorobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichlorobenzylidene)imidazolidine typically involves the condensation of 2,6-dichlorobenzaldehyde with imidazolidine. One common method is the Knoevenagel condensation, which is carried out in the presence of a base such as piperidine or pyridine. The reaction is usually performed under reflux conditions in a solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichlorobenzylidene)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Halogen atoms in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Imidazolidinone derivatives.
Reduction: Benzyl-substituted imidazolidine.
Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticonvulsant and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichlorobenzylidene)imidazolidine involves its interaction with specific molecular targets. For instance, its antibacterial activity is thought to result from the inhibition of bacterial cell wall synthesis. In medicinal applications, it may interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Dichlorobenzylidene)imidazolidine-2,4-dione: Similar structure but with a dione group, showing different reactivity and applications.
5-Arylidenethiazolidine-2,4-dione: Contains a thiazolidine ring instead of an imidazolidine ring, used in different medicinal applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both imidazolidine and dichlorobenzylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10Cl2N2 |
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Molecular Weight |
229.10 g/mol |
IUPAC Name |
(4Z)-4-[(2,6-dichlorophenyl)methylidene]imidazolidine |
InChI |
InChI=1S/C10H10Cl2N2/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-14-7/h1-4,13-14H,5-6H2/b7-4- |
InChI Key |
VFXHZRSATZSOON-DAXSKMNVSA-N |
Isomeric SMILES |
C1/C(=C/C2=C(C=CC=C2Cl)Cl)/NCN1 |
Canonical SMILES |
C1C(=CC2=C(C=CC=C2Cl)Cl)NCN1 |
Origin of Product |
United States |
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